REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[NH:10][C:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])#[N:2].[OH-:21].[Na+].OO>C(O)C>[CH3:19][O:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:11]1[NH:2][C:1](=[O:21])[C:3]2[C:4](=[CH:5][C:6]([CH3:9])=[CH:7][CH:8]=2)[N:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)C)NC(C1=C(C=CC=C1)OC)=O
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
CUSTOM
|
Details
|
giving a suspension which
|
Type
|
CUSTOM
|
Details
|
was quenched with ice cold water (1.8 L)
|
Type
|
CUSTOM
|
Details
|
to give a solid residue
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 5.5 L CH2Cl2
|
Type
|
WASH
|
Details
|
washed with water (2×18 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1=NC2=CC(=CC=C2C(N1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |